N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
Description
N~1~-Cyclohexyl-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide (CAS: 51972-71-5) is a cyclohexanecarboxamide derivative featuring a bicyclic isoindole-1,3-dione moiety. The compound’s structure includes a cyclohexyl group attached to the acetamide nitrogen and a hexahydroisoindole-dione ring system.
Properties
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,11-13H,1-3,6-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMESSIKGMEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331789 | |
| Record name | N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696625-02-2 | |
| Record name | N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cyclohexylamine with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE, which can be further utilized in different applications .
Scientific Research Applications
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
Compounds 3b–3e () share the core 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide scaffold but differ in their substituents:
- 3b: 4-Methoxyphenylamino group.
- 3c: 3-Chlorophenylamino group.
- 3d: Phenylamino group.
- 3e: 4-Fluorophenylamino group.
Key Findings :
- Physical State : All are viscous liquids, contrasting with the solid-state analogs in .
- Synthesis : Prepared via Methods B, C, and F, with yields ranging from 78% (3d) to 91% (3c) .
- Spectroscopic Data :
- 1H NMR : Aromatic protons (δ 7.0–7.8 ppm) and isoindole-dione protons (δ 5.8–6.0 ppm) are consistent. Substituent-specific shifts (e.g., methoxy at δ 3.72 ppm in 3b) aid differentiation .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for 3b: 429.2026 calculated vs. 429.2039 found) .
Table 1: Comparison of Aryl-Substituted Analogs
| Compound | Substituent | Yield (%) | Physical State | Key NMR Shifts (δ, ppm) | HRMS [M+H]+ (Found) |
|---|---|---|---|---|---|
| 3b | 4-Methoxyphenyl | 88 | Viscous liquid | 3.72 (s, OCH3), 6.89 (d, J=9.0 Hz) | 429.2039 |
| 3c | 3-Chlorophenyl | 91 | Viscous liquid | 7.77 (m, Cl-C6H4), 10.15 (s, NH) | 455.1362* ([M+Na]+) |
| 3d | Phenyl | 78 | Viscous liquid | 7.55 (m, Ph), 9.97 (s, NH) | 429.2039 |
| 3e | 4-Fluorophenyl | 82 | Viscous liquid | 7.56 (dd, J=8.6, 5.0 Hz, F-C6H4) | 447.1945 |
*Compound 3c was analyzed as [M+Na]+ .
Boronate-Containing Cyclohexyl Analogs
Compounds 5b–5d () incorporate a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling applications in Suzuki-Miyaura coupling or as boron-based therapeutics:
- 5b : Phenyl and benzyl boronate.
- 5c : 4-Fluoro-3-boronate benzyl.
- 5d : Propionamide variant with boronate.
Key Findings :
- Physical State : Crystalline solids (m.p. 91–110°C), contrasting with the liquid analogs in .
- Synthesis : Prepared via General Procedure D (Ugi reaction), with yields up to 74% (5c) .
- 11B NMR : Peaks at δ 29.94–31.08 ppm confirm boronate integration .
Table 2: Boronate-Containing Analogs
| Compound | Key Substituent | Yield (%) | m.p. (°C) | 11B NMR (δ, ppm) | HRMS [M+H]+ (Found) |
|---|---|---|---|---|---|
| 5b | Phenyl boronate | 52 | 91 | 31.08 | 491.3057 (C29H39BN2O4) |
| 5c | 4-Fluoro-3-boronate benzyl | 74 | 110 | 29.94 | 509.3139 (C30H40BFN2O4) |
| 5d | Propionamide boronate | – | – | – | – |
Spirocyclic and Miscellaneous Analogs
- N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 1775351-93-3, ): Features a spiro-diazepinedione system, diverging from the isoindole-dione core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
